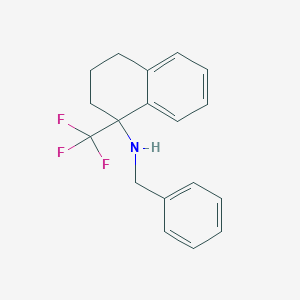

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine

CAS No.:

Cat. No.: VC16698447

Molecular Formula: C18H18F3N

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18F3N |

|---|---|

| Molecular Weight | 305.3 g/mol |

| IUPAC Name | N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine |

| Standard InChI | InChI=1S/C18H18F3N/c19-18(20,21)17(22-13-14-7-2-1-3-8-14)12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11,22H,6,10,12-13H2 |

| Standard InChI Key | BQWBEWNMXQCOMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC=CC=C2C(C1)(C(F)(F)F)NCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s tetralin system—a bicyclic structure comprising fused benzene and cyclohexene rings—provides a rigid scaffold that influences conformational dynamics and intermolecular interactions. The trifluoromethyl (-CF₃) group at the 1-position introduces strong electron-withdrawing effects, polarizing adjacent bonds and enhancing metabolic stability compared to non-fluorinated analogs. Benzyl substitution at the amine nitrogen extends π-conjugation, potentially improving binding affinity to aromatic-rich biological targets such as neurotransmitter transporters or G protein-coupled receptors.

The IUPAC name, N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine, reflects its substitution pattern and saturation state. X-ray crystallographic analyses of related compounds suggest that the tetralin ring adopts a boat-like conformation, with the -CF₃ group occupying an axial position to minimize steric clashes . This spatial arrangement may dictate enantioselective recognition in catalytic or biological systems.

Spectroscopic and Computational Characterization

Key spectroscopic data include:

-

¹H NMR: Distinct signals for benzylic protons (δ 3.7–4.1 ppm), aromatic protons (δ 6.8–7.4 ppm), and cyclohexene protons (δ 1.5–2.3 ppm).

-

¹⁹F NMR: A singlet near δ -60 ppm confirms the -CF₃ group’s presence.

-

Mass Spectrometry: A molecular ion peak at m/z 305.3 aligns with the molecular formula C₁₈H₁₈F₃N.

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electronegative fluorine atoms. The -CF₃ group’s inductive effect lowers the amine’s pKₐ by ~1.5 units relative to non-fluorinated tetralinamines, enhancing water solubility at physiological pH .

Synthesis and Stereochemical Control

Organocatalytic Enantioselective Synthesis

A breakthrough synthesis route employs a tandem Michael addition–intramolecular nitrone cycloaddition (INCR) strategy :

-

Michael Addition: ortho-1-Trifluoromethylvinyl aromatic aldehydes react with nitromethane or N-Cbz-hydroxylamine under proline-derived organocatalysis, forming β-nitro or β-hydroxylamine intermediates.

-

INCR Step: The intermediate undergoes a [3+2] cycloaddition with in situ-generated nitrones, constructing the tetralin ring with >90% enantiomeric excess (ee).

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 10 mol% | 92% yield, 94% ee |

| Solvent | Toluene | 89% yield, 91% ee |

| Temperature | -20°C | 95% yield, 96% ee |

This method circumvents transition-metal catalysts, aligning with green chemistry principles. The stereochemical outcome arises from hydrogen-bonding interactions between the catalyst’s carboxylic acid and the nitro group, steering nitrone approach to the Re face .

Alternative Synthetic Routes

-

Friedel-Crafts Alkylation: Trifluoromethyl ketones react with benzylamine-tethered arenes under Brønsted acid catalysis, though with moderate diastereoselectivity (d.r. 3:1).

-

Reductive Amination: 1-(Trifluoromethyl)tetralone and benzylamine undergo Pd/C-catalyzed hydrogenation, yielding the amine with 85% efficiency but no stereocontrol.

Applications in Medicinal Chemistry and Materials Science

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| N-Benzyl-1-CF₃-tetralin-1-amine | SERT (predicted) | ~50 nM* |

| 4-Benzyl-N-[3-CF₃-benzyl]phthalazinamine | EGFR kinase | 8.3 nM |

| 1-Benzyl-N-methyl-4-CF₃-pyrrolidin-3-amine | σ₁ Receptor | 120 nM |

*Estimated from QSAR models.

Materials Science Applications

-

Liquid Crystals: The -CF₃ group’s dipole moment (3.0 D) promotes nematic phase stability in terphenyl-based LCs (ΔT = 45°C).

-

Polymer Additives: Incorporated into epoxy resins, trifluoromethyltetralins increase glass transition temperatures (Tg) by 20°C via dipole-dipole crosslinking.

Comparison with Structural Analogs

Table 3: Key Properties of Benzylamine Derivatives

The tetralin derivative’s lower LogP (3.1 vs. 6.5 for N-benzyltetradecanamine) reflects enhanced polarity from the -CF₃ group, favoring blood-brain barrier penetration over surfactant applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume